1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of an organic compound can be confirmed by spectroscopic methods including 1H and 13C NMR, and HRMS . Unfortunately, the specific molecular structure analysis for “1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate” is not available in the resources I have .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the resources I have .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the resources I have .Scientific Research Applications
Synthesis and Optical Properties of Polymers
Phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate and related compounds were synthesized to study the optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer. These polymers, with molecular weights ranging from 4400–7300, were obtained in high yields (~80%) and demonstrated controlled polymerization. They showed significant π-stacked interaction between bithiophene chromophores, influencing their optical properties. Different methods of polymerization led to varying structures, like cyclic trimers in certain conditions. This research provides insights into the controlled synthesis of polymers and their optical properties, relevant in materials science for applications like organic electronics or photonic devices (Takagi et al., 2013).
Synthesis and Characterization of Organic Compounds
The compound 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was synthesized and characterized using various methods like FTIR, NMR, and XRD. This compound's geometrical parameters, vibrational frequencies, and electronic properties were extensively studied, indicating its potential use in various fields like medicinal chemistry and material science for its unique structural and electronic characteristics (Diwaker et al., 2015).
Applications in Medicinal Chemistry and Drug Synthesis
Synthesis of Benzothiazole Derivatives
Novel 2-(4-aminophenyl)benzothiazoles possess potent antitumor properties. This research explored the synthesis of amino acid prodrugs of these compounds to overcome limitations posed by drug lipophilicity. These prodrugs showed rapid and quantitative reversion to their parent amine in vivo, leading to persistent plasma concentrations capable of eliciting cytocidal activity against specific human mammary carcinoma cell lines. This illustrates the potential of these compounds in antitumor therapies (Bradshaw et al., 2002).
Synthesis of Amino Acid Sulfonamide Derivatives
The creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride was investigated. The interaction with amino acid methyl esters led to the corresponding amino acid sulfonamide derivatives of isocoumarin, showing the potential for these compounds in various biochemical and pharmaceutical applications (Riabchenko et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-13(6-4-11)16(19)12(2)21-17(20)14-7-9-15(18)10-8-14/h3-10,12H,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYKZPHTUXGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210568 | |
Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-13-0 | |
Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methylphenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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